molecular formula C15H21ClFN3O3S B2996690 4-((3-chloro-4-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034377-69-8

4-((3-chloro-4-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2996690
CAS No.: 2034377-69-8
M. Wt: 377.86
InChI Key: AIKJWASTRYUDKR-UHFFFAOYSA-N
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Description

The compound “4-(((3-chloro-4-fluorophenyl)sulfonamido)methyl)benzoic acid” has a CAS Number of 690646-06-1 . It has a molecular weight of 343.76 and is in solid form .


Molecular Structure Analysis

The IUPAC name of this compound is 4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid . The InChI code is 1S/C14H11ClFNO4S/c15-12-7-11(5-6-13(12)16)22(20,21)17-8-9-1-3-10(4-2-9)14(18)19/h1-7,17H,8H2,(H,18,19) .

Scientific Research Applications

Recognition of Hydrophilic Compounds

One study discusses the recognition of hydrophilic amino and N,N-dimethylamino compounds by self-assembled aggregates of a fluoroalkylated end-capped oligomer, highlighting its potential application in transferring these compounds from aqueous solutions to organic media (Sawada et al., 2000).

Polymer Synthesis

Another research focused on the synthesis and characterization of polyamides and poly(amide-imide)s derived from aromatic compounds, demonstrating applications in creating materials with specific thermal and solubility properties (Saxena et al., 2003).

Antimicrobial Activity

Research on the synthesis, antimicrobial activity, and docking study of novel compounds carrying the biologically active sulfonamide moiety reveals potential applications in combating various bacterial and fungal infections (Ghorab et al., 2017).

cGMP Regulation

A study on the pharmacological characterization of a class of compounds as positive, allosteric modulators of AMPA receptors suggests their application in neuroscience research, particularly in understanding cGMP regulation (Ryder et al., 2006).

Future Directions

There is a study that leverages the 3-chloro-4-fluorophenyl motif to identify inhibitors of Tyrosinase from Agaricus bisporus . This could potentially be a future direction for research involving similar compounds.

Properties

IUPAC Name

4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClFN3O3S/c1-19(2)15(21)20-7-5-11(6-8-20)10-18-24(22,23)12-3-4-14(17)13(16)9-12/h3-4,9,11,18H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKJWASTRYUDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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